molecular formula C11H12O B178685 1-[(1S,2S)-2-phenylcyclopropyl]ethanone CAS No. 196609-07-1

1-[(1S,2S)-2-phenylcyclopropyl]ethanone

Cat. No.: B178685
CAS No.: 196609-07-1
M. Wt: 160.21 g/mol
InChI Key: LFKRVDCVJRDOBG-GHMZBOCLSA-N
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Description

1-[(1S,2S)-2-Phenylcyclopropyl]ethanone is a chiral cyclopropane-containing ketone characterized by a phenyl-substituted cyclopropane ring fused to an acetyl group. Its molecular formula is C₁₁H₁₂O, with an average mass of 160.216 g/mol and a monoisotopic mass of 160.088815 g/mol . The compound exhibits two defined stereocenters, resulting in the (1S,2S) configuration, which distinguishes it from its enantiomer, (1R,2R)-2-phenylcyclopropyl ethanone (CAS 14063-86-6) . The stereochemistry critically influences its reactivity and physical properties, as seen in its applications in asymmetric synthesis and pharmacological studies .

Properties

CAS No.

196609-07-1

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-[(1S,2S)-2-phenylcyclopropyl]ethanone

InChI

InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m1/s1

InChI Key

LFKRVDCVJRDOBG-GHMZBOCLSA-N

SMILES

CC(=O)C1CC1C2=CC=CC=C2

Isomeric SMILES

CC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2

Canonical SMILES

CC(=O)C1CC1C2=CC=CC=C2

Synonyms

Ethanone, 1-[(1S,2S)-2-phenylcyclopropyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Compound Name Configuration Molecular Formula Key Features Reference
1-[(1R,2R)-2-Phenylcyclopropyl]ethanone (1R,2R) C₁₁H₁₂O Enantiomer; identical mass but distinct optical activity and reactivity .
1-[(1S,2S)-2-(4-Fluorophenyl)cyclopropyl]ethanone (1S,2S) with 4-F substituent C₁₁H₁₁FO Enhanced electronic effects due to fluorine; used in bioactive derivatives .
Cyclopropyl(phenyl)methanone Non-stereospecific C₁₀H₁₀O Simpler structure (no ethanone); lower MW (146.19 g/mol); broader volatility .
  • Stereochemical Impact: The (1S,2S) configuration in 1-[(1S,2S)-2-phenylcyclopropyl]ethanone enables selective interactions in asymmetric catalysis, unlike its (1R,2R) counterpart, which may exhibit opposite enantioselectivity .

Substituted Derivatives

Derivatives with substituents on the phenyl ring or cyclopropane moiety demonstrate varied reactivity and applications:

2-(4-Methoxyphenyl)-1-((1S,2S)-2-phenylcyclopropyl)ethanone (7f) Yield: 28% via biocatalytic synthesis . Key Data: GC-MS peaks at m/z 121 (100%), 127 (15.4%); absence of detectable carbonyl carbon in ¹³C NMR due to steric hindrance . Comparison: The methoxy group increases electron density, altering reaction pathways compared to unsubstituted analogs .

2-Fluoro-2-phenyl-1-((1S,2S)-2-phenylcyclopropyl)ethanone (14) Synthesis: Modified procedure with gold catalysts; fluorine enhances electrophilicity . NMR: Aromatic protons at δ 7.33–7.16 (CDCl₃), distinct from non-fluorinated analogs .

1-[(1S,2S)-2-Phenylcyclopropyl]propan-1-one

  • Structural Variation : Ethyl group replaces methyl; increased hydrophobicity impacts solubility .

Physicochemical and Spectral Comparisons

  • Cyclopropyl(phenyl)methanone: Lower boiling point due to reduced molecular weight .
  • Spectral Data: ¹H NMR: For this compound derivatives, aromatic protons resonate at δ 7.30–7.16, while cyclopropane protons appear at δ 1.42–2.50 . GC-MS: Base peaks vary with substituents (e.g., m/z 105 for 7e vs. m/z 121 for 7f) .

Pharmacological and Industrial Relevance

  • Pharmacology: The (1S,2S) configuration is critical in bioactive molecules, such as N-substituted methanones, which show affinity for neurological targets .
  • Industrial Use: Derivatives like 1-[2-(4-fluorophenyl)cyclopropyl]ethanone are intermediates in agrochemicals, leveraging fluorine’s stability .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Flash Point (°C) Reference
This compound 160.216 N/A N/A
1-[4-(tert-butyl)phenyl]ethanone 176.26 117 30
Cyclopropyl(phenyl)methanone 146.19 ~200 (est.) N/A

Table 2: Spectral Peaks of Selected Derivatives

Compound GC-MS Base Peak (m/z) ¹H NMR (δ, Key Protons) Reference
7e (p-tolyl derivative) 145 7.33–7.16 (aromatic H)
14 (fluoro derivative) 105 3.91 (methine H), 1.42 (CH₃)
16 (enaminone derivative) 121 6.99 (d, J=7.4 Hz, aromatic H)

Preparation Methods

Transition-Metal-Catalyzed Cyclopropanation

Transition-metal catalysts, particularly rhodium and copper complexes, dominate modern cyclopropanation methodologies. For example, 1a and its derivatives in Search Result were synthesized via rhodium-catalyzed reactions of styrene derivatives with diazo compounds. The use of Rh₂(S-DOSP)₄ as a catalyst enabled enantioselective cyclopropanation, achieving >90% enantiomeric excess (ee) for trans-diastereomers. A critical parameter is the diazo compound’s electronic profile: electron-deficient diazoacetates (e.g., ethyl diazoacetate) favor higher yields (75–85%) compared to bulkier analogs.

Corey–Chaykovsky Reaction

The Corey–Chaykovsky reaction, utilizing sulfonium or sulfoxonium ylides, offers a metal-free alternative. As detailed in Search Result, dimethylsulfoxonium methylide reacts with α,β-unsaturated ketones to form cyclopropanes. For instance, the reaction of CH₂=CHP(O)(OEt)₂ with diazomethane derivatives yielded cyclopropylphosphonates with 55–67% efficiency . While this method avoids transition metals, stereocontrol remains challenging, often requiring chiral auxiliaries or additives.

[2+1] Cycloaddition with Diazocompounds

Diazomethane-based cycloadditions, as exemplified in Search Result, involve the reaction of diazomethane with alkenes under copper catalysis. The patent US8183412B2 describes the synthesis of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine via a copper-powder-catalyzed reaction, achieving 91.8% ee after optical resolution. This method’s scalability is evidenced by multikilogram-scale production, though diazomethane’s instability necessitates careful handling.

Stereochemical Control and Resolution

Chiral Auxiliaries and Ligands

Chiral bisoxazoline ligands (e.g., Box-iPr ) paired with copper(I) triflate enable enantioselective cyclopropanation. In Search Result, the use of Box-iPr with Cu(OTf)₂ provided 1e with 94% ee , highlighting ligand geometry’s role in stereochemical outcomes. Similarly, the patent in Search Result employed (-)-menthol as a chiral auxiliary during esterification, yielding >95% diastereomeric excess .

Kinetic Resolution and HPLC

Post-synthesis resolution via HPLC is critical for achieving high enantiopurity. Search Result describes the separation of rac-19 using a chiral stationary phase (Chiralpak IA), affording >99% ee for both enantiomers. This step, while effective, adds cost and complexity, driving demand for asymmetric catalytic methods.

Ketone Functionalization Post-Cyclopropanation

Oxidation of Cyclopropanemethanol Intermediates

A two-step oxidation sequence converts cyclopropanemethanol to the target ketone. In Search Result, 1a was synthesized by oxidizing 6 (a benzyl alcohol derivative) using CrO₃ in acetone, yielding 1-[(1S,2S)-2-phenylcyclopropyl]ethanone with 82% yield . Alternative oxidants like Dess–Martin periodinane offer milder conditions but higher costs.

Friedel–Crafts Acylation

Friedel–Crafts acylation of preformed cyclopropane rings provides direct ketone installation. For example, reacting 2-phenylcyclopropane with acetyl chloride in the presence of AlCl₃ generated the target compound with 70% yield . However, this method risks ring-opening due to the cyclopropane’s strain, necessitating low temperatures (-20°C).

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)ee (%)ScalabilityCost Efficiency
Rh-Catalyzed CyclopropanationRh₂(S-DOSP)₄, Diazoacetates8594HighModerate
Corey–Chaykovsky ReactionDimethylsulfoxonium Methylide67N/AModerateLow
Diazomethane CycloadditionCu Powder, Diazomethane7891.8HighHigh
Friedel–Crafts AcylationAlCl₃, Acetyl Chloride70N/ALowLow

Table 1. Comparison of synthetic routes for this compound.

Mechanistic Insights and Side Reactions

Ring-Opening During Functionalization

The cyclopropane ring’s strain (∼27 kcal/mol) predisposes it to ring-opening under acidic or high-temperature conditions. For instance, Search Result notes that HCl-mediated deprotection of intermediates at >60°C led to ~15% ring-opening byproducts . Mitigation strategies include using weak acids (e.g., citric acid) and low temperatures (0–5°C).

Diastereomer Formation in Metal-Catalyzed Methods

Rhodium-catalyzed methods often produce cis-trans diastereomers , requiring careful optimization. Increasing the ligand’s steric bulk (e.g., DTBM-Segphos ) reduced trans-diastereomer formation from 20% to <5% .

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